(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Lipophilicity Membrane permeability Lead-likeness

The target compound, (2-methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine, is a secondary‐amine‐linked triazolopyridine derivative supplied predominantly as the hydrochloride salt (CAS 1258640‑15‑1, MF C₁₃H₂₁ClN₄, MW 268.79). It belongs to the [1,2,4]triazolo[4,3‑a]pyridine chemotype, a privileged scaffold with documented activity across multiple target classes including IDO1, mGlu2, Smoothened, tubulin, and antifungal systems.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
Cat. No. B13301288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCC(C(C)C)NCC1=NN=C2N1C=CC=C2
InChIInChI=1S/C13H20N4/c1-4-11(10(2)3)14-9-13-16-15-12-7-5-6-8-17(12)13/h5-8,10-11,14H,4,9H2,1-3H3
InChIKeyLISPSSXCEKJFOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine – Procurement-Relevant Identity and Physicochemical Baseline


The target compound, (2-methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine, is a secondary‐amine‐linked triazolopyridine derivative supplied predominantly as the hydrochloride salt (CAS 1258640‑15‑1, MF C₁₃H₂₁ClN₄, MW 268.79) [1]. It belongs to the [1,2,4]triazolo[4,3‑a]pyridine chemotype, a privileged scaffold with documented activity across multiple target classes including IDO1, mGlu2, Smoothened, tubulin, and antifungal systems [2][3][4]. The compound is commercially available from Enamine (cat. EN300‑64362) at ≥95 % purity and carries computed physicochemical descriptors – LogP 1.97, LogD₇.₄ 0.40, TPSA 42.2 Ų – that place it within lead‑like space [1].

Why Generic Substitution of (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine Is Not Fit-for-Purpose


Although numerous N‑alkyl‑triazolopyridine congeners share the same core scaffold, the specific 2‑methylpentan‑3‑yl substituent imparts a unique ADME‑relevant physiochemical signature. As shown in Section 3, small‑magnitude changes in LogP, LogD₇.₄, and steric encumbrance at the secondary amine center can shift the compound by as much as 2.3 log units in lipophilicity and alter hydrogen‑bond shielding capacity [1][2]. These differences materially affect membrane permeability, metabolic stability, and protein‑binding profiles that are critical in screening campaigns [3]. Consequently, substituting a close analog such as the pentan‑3‑yl or 2‑methylbutyl congener – even at equivalent purity – introduces uncontrolled physicochemical variability that can produce divergent hit‑to‑lead trajectories, wasted synthesis resources, and irreproducible in‑vitro pharmacology.

Quantitative Differentiation Evidence for (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine Against Closest Analogs


Lipophilicity (LogP) Versus Unbranched Pentan-3-yl and Minimal Methyl Analogs

The target compound displays a computed LogP of 1.97, which is 0.40 log units higher than the pentan‑3‑yl congener (LogP 1.57) and 2.29 log units higher than the methyl‑substituted baseline (LogP –0.32) [1][2][3]. This places it in the optimal lipophilicity window for oral absorption (LogP 1‑3), whereas the methyl analog is likely to suffer from poor membrane partitioning [4]. The observed LogP difference translates into an approximately 2‑fold higher predicted octanol/water partitioning for the target molecule relative to the pentan‑3‑yl analog.

Lipophilicity Membrane permeability Lead-likeness

Ionization‑Sensitive Distribution Coefficient (LogD₇.₄) Versus 3-Methylpentan-2-yl Isomer

At physiological pH 7.4 the target compound shows a LogD of 0.40, which is 0.05 log units lower than its structural isomer (3‑methylpentan‑2‑yl analog, LogD₇.₄ 0.45) [1][2]. Although the absolute difference is modest, the directionality indicates slightly greater aqueous solubility for the target at neutral pH. This may convey a solubility advantage in assay buffers without compromising membrane permeability, a balance often desired in early‑stage hit confirmation.

LogD Physiologically relevant partitioning Isomer comparison

Steric Shielding of the Secondary Amine: Branching Pattern Comparison

The 2‑methylpentan‑3‑yl substituent positions a secondary amine with a single α‑methyl branch, creating moderate steric bulk adjacent to the nitrogen. The closest comparator (2‑methylbutyl analog) has a primary amine center (CH₂‑NH) and one fewer carbon, while the pentan‑3‑yl analog lacks methyl branching entirely [1][2]. Quantitative steric descriptors are not available, but the presence of the α‑methyl group in the target is expected to reduce N‑dealkylation rates by cytochrome P450 enzymes relative to unbranched or linear analogs, based on class‑level precedent for secondary amines [3].

Steric hindrance Metabolic stability Secondary amine

Purity and Vendor Specification Consistency

The hydrochloride salt of the target compound is supplied at 95 % purity by Enamine (cat. EN300‑64362) and the dihydrochloride salt of the 2‑methylpentyl regioisomer is similarly listed at 95 % by Fluorochem [1]. No lot‑to‑lot variability data are publicly available, placing the compound on par with the comparator in terms of nominal purity. However, the target is stocked as a single defined salt form (monohydrochloride), which simplifies stoichiometric calculations in assay preparation compared to the dihydrochloride form of the linear isomer.

Purity specification Reproducibility Screening quality

Scaffold-Level Biological Precedent for Triazolopyridine Chemotype Selection

Compounds built on the [1,2,4]triazolo[4,3‑a]pyridine scaffold have achieved sub‑micromolar potency in several therapeutically relevant assays: e.g., IDO1 inhibition with IC₅₀ values reaching sub‑micromolar levels [1], Smo inhibition (IC₅₀ < 0.100 µM for multiple derivatives) [2], and tubulin polymerization with an IC₅₀ of 12 nM for the most potent derivative [3]. While no direct biological data exist for the target compound itself, these class‑level milestones demonstrate that the triazolopyridine core is a validated starting point for lead discovery. The specific N‑alkyl substituent of the target compound maps onto the structural region that, in the cited studies, was varied to modulate potency and selectivity.

Kinase inhibition Immuno-oncology Tubulin polymerization

Recommended Application Scenarios for (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine Based on Differentiated Evidence


Lead‑Like Fragment Evolution for CNS‑Penetrant Programs

The compound’s LogP of 1.97 (Section 3, Evidence 1) and moderate TPSA of 42.2 Ų satisfy the CNS multiparameter optimization criteria (CNS MPO ≥ 4). Researchers initiating a CNS‑targeted medicinal chemistry campaign can procure this compound as a starting hit for hit‑to‑lead optimization, confident that the lipophilicity and polar surface area are compatible with blood‑brain barrier penetration [1].

High‑Throughput Screening Libraries Requiring Aqueous Solubility

With a LogD₇.₄ of 0.40 (Section 3, Evidence 2), the target compound is predicted to maintain measurable aqueous solubility at physiological pH. This makes it suitable for inclusion in HTS libraries that employ aqueous buffer systems, particularly when compared to more lipophilic triazolopyridine congeners that may precipitate under assay conditions [1].

Metabolic Stability‑Focused Analogue Synthesis

The presence of an α‑methyl‑branched secondary amine (Section 3, Evidence 3) suggests enhanced metabolic stability relative to linear N‑dealkylation‑prone analogs. Medicinal chemists synthesizing focused libraries around the triazolopyridine scaffold can use the target compound as a core for further substitution, aiming to preserve the steric shield while introducing additional diversity [1][2].

Kinase or Immuno‑Oncology Target Screening

The [1,2,4]triazolo[4,3‑a]pyridine scaffold has demonstrated sub‑micromolar activity against IDO1 (cancer immunotherapy) and Smoothened (Hedgehog pathway) (Section 3, Evidence 5). The target compound, which occupies an under‑explored region of the scaffold’s alkyl‑amine diversity space, is a logical purchase for organizations running panel screens against these or related targets [3].

Quote Request

Request a Quote for (2-Methylpentan-3-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.